

FPI-1465 experimental variability and controls

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Compound of Interest

Compound Name: FPI-1465

Cat. No.: B8531612

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FPI-1434 Technical Support Center

Disclaimer: The following information pertains to FPI-1434, a radioimmunoconjugate targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R). Initial searches for "**FPI-1465**" did not yield specific results, and it is presumed that the intended subject is FPI-1434 based on available public information. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is FPI-1434 and what is its mechanism of action?

A1: FPI-1434 is an investigational targeted alpha therapy, also known as a radioimmunoconjugate. It is composed of a humanized monoclonal antibody (FPI-1175, also known as veligrotug or AVE1642) that specifically targets the Insulin-like Growth Factor-1 Receptor (IGF-1R), a bifunctional chelate, and the alpha-emitting radionuclide, Actinium-225 (^{225}Ac).^{[1][2][3]} IGF-1R is a transmembrane protein that is often overexpressed in various solid tumors.^{[2][4]} Upon administration, the antibody component of FPI-1434 binds to IGF-1R on tumor cells, and the subsequent internalization of the complex allows the potent alpha-particle radiation from Actinium-225 to induce double-stranded DNA breaks, leading to tumor cell death.^{[2][5]}

Q2: What are the components of the FPI-1434 therapeutic system?

A2: The FPI-1434 system includes the therapeutic agent itself and an imaging counterpart:

- [²²⁵Ac]-FPI-1434: The therapeutic agent, consisting of the FPI-1175 antibody, a chelate, and the Actinium-225 payload.[1][2]
- [¹¹¹In]-FPI-1547: An imaging analog of FPI-1434. It uses the same FPI-1175 antibody and chelate but is labeled with Indium-111 ([¹¹¹In]), a gamma-emitting radionuclide suitable for SPECT imaging.[2][4][6] This agent is used for patient selection by confirming IGF-1R expression in tumors and for dosimetry calculations before administering the therapeutic dose.[2][5]
- FPI-1175: The "cold" unconjugated monoclonal antibody targeting IGF-1R.[1]

Q3: What is the current clinical development status of FPI-1434?

A3: FPI-1434 is currently in Phase 1/2 clinical trials (NCT03746431) for the treatment of locally advanced or metastatic solid tumors that express IGF-1R.[7] The study is designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of FPI-1434.[7] The trial includes dose-escalation cohorts and is also exploring the use of FPI-1434 in combination with other therapies, such as checkpoint inhibitors.[6][8]

Q4: Which tumor types are being investigated for treatment with FPI-1434?

A4: The Phase 1/2 clinical trial is enrolling patients with a variety of advanced solid tumors that are refractory to standard treatments.[7] Specific tumor types mentioned for inclusion in the Phase 2 part of the study include endometrial, cervical, ovarian, triple-negative breast cancer (TNBC), HER2-negative breast cancer, head and neck squamous cell carcinoma (HNSCC), adrenocortical carcinoma (ACC), and uveal melanoma.[7] Preclinical studies have suggested potential applicability across a wide range of solid tumors, including lung, colorectal, hepatic, gastric, prostate, and breast cancers.[1]

Troubleshooting Experimental Variability

Experiments with antibody-drug conjugates (ADCs) like FPI-1434 can be complex. Below are common sources of variability and troubleshooting suggestions.

Issue	Potential Cause	Recommended Action
High background signal in in vitro binding assays	- Non-specific binding of the antibody component. - Issues with blocking buffers or washing steps.	- Optimize blocking buffer composition and incubation times. - Increase the number and stringency of wash steps. - Include an isotype control antibody to assess non-specific binding.
Inconsistent results in cytotoxicity assays	- Variability in cell plating density. - Inconsistent drug-to-antibody ratio (DAR) in different batches of FPI-1434. - Cell line heterogeneity or passage number affecting IGF-1R expression.	- Ensure consistent cell seeding density and health. - Characterize the DAR of each batch of FPI-1434 used in experiments. - Use cells within a defined passage number range and regularly verify target expression via flow cytometry or western blot.
Low therapeutic efficacy in in vivo models	- Poor tumor penetration of the ADC. - Low or heterogeneous expression of IGF-1R in the tumor model. - Instability of the linker leading to premature payload release.	- Evaluate tumor penetration using fluorescently labeled FPI-1434 and imaging techniques. - Confirm high and uniform IGF-1R expression in the selected xenograft model through immunohistochemistry. - Assess linker stability in plasma from the animal model.
Variability in biodistribution studies	- Differences in injection technique. - Saturation of the target at higher doses. - Formation of ADC aggregates.	- Standardize injection procedures. - Perform dose-ranging studies to identify a dose that does not saturate the target. - Characterize the aggregation state of the ADC preparation before injection using techniques like size-exclusion chromatography.

Data Presentation

Due to the proprietary nature of early-stage drug development, specific quantitative data for FPI-1434 is not extensively available in the public domain. The following table is a template that researchers can use to structure and present their experimental data for FPI-1434 or similar radioimmunoconjugates.

Parameter	Assay	Value	Units	Notes
Binding Affinity (KD)	Surface Plasmon Resonance	e.g., 1.2	nM	To purified IGF-1R protein
In Vitro Cell Binding (EC50)	Flow Cytometry	e.g., 5.4	nM	In IGF-1R expressing cell line (e.g., MCF-7)
In Vitro Cytotoxicity (IC50)	Cell Viability Assay	e.g., 0.8	nM	In IGF-1R expressing cell line
Drug-to-Antibody Ratio (DAR)	Hydrophobic Interaction Chromatography	e.g., 3.5	-	Average DAR for a specific batch
Tumor Uptake	Biodistribution Study	e.g., 15	%ID/g	At 24 hours post-injection in a xenograft model
Normal Tissue Uptake (Liver)	Biodistribution Study	e.g., 8	%ID/g	At 24 hours post-injection

Experimental Protocols

Detailed experimental protocols for FPI-1434 are proprietary. However, below are generalized methodologies for key experiments typically performed for radioimmunoconjugates.

1. Determination of Drug-to-Antibody Ratio (DAR)

- Principle: To determine the average number of drug molecules conjugated to each antibody, which is a critical quality attribute affecting efficacy and safety.^[9]
- Methodology (Hydrophobic Interaction Chromatography - HIC):
 - Set up an HIC column on an HPLC system.
 - Establish a reverse salt gradient (e.g., from high to low ammonium sulfate concentration).
 - Inject the FPI-1434 sample.
 - The different drug-loaded species will elute at different times based on their hydrophobicity.
 - Integrate the peaks corresponding to different DAR species.
 - Calculate the weighted average DAR from the peak areas.

2. In Vitro Cytotoxicity Assay

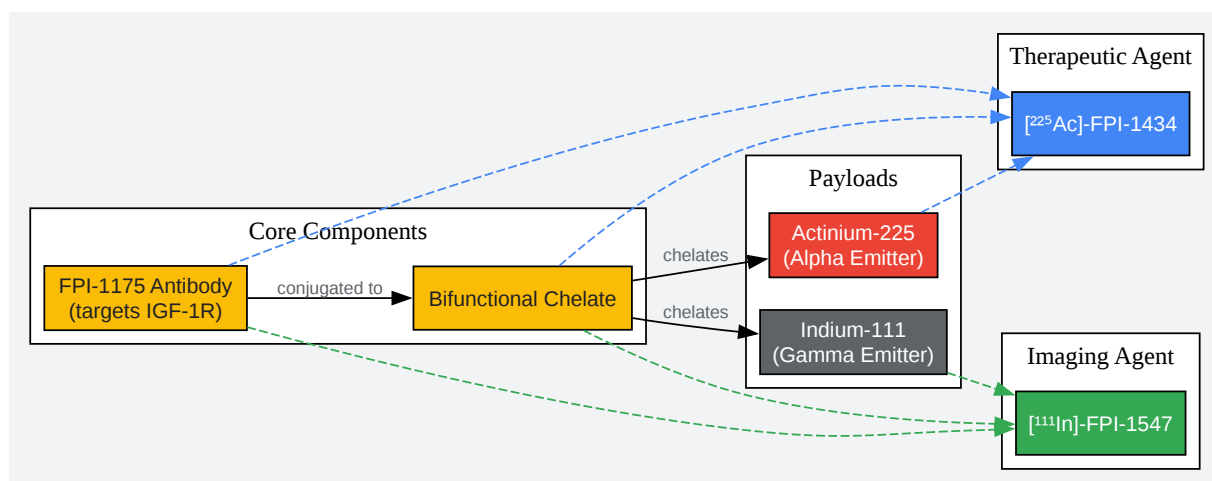
- Principle: To measure the potency of FPI-1434 in killing cancer cells that express IGF-1R.
- Methodology:
 - Seed an IGF-1R positive cancer cell line (e.g., MCF-7) and an IGF-1R negative control cell line in 96-well plates.
 - Allow cells to adhere overnight.
 - Prepare serial dilutions of FPI-1434, unconjugated FPI-1175 antibody, and a relevant isotype control.
 - Treat the cells with the different concentrations and incubate for a period relevant to the mechanism of action (e.g., 72-120 hours).
 - Assess cell viability using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo®).

- Plot the dose-response curve and calculate the IC50 value.

3. In Vivo Tumor Xenograft Study

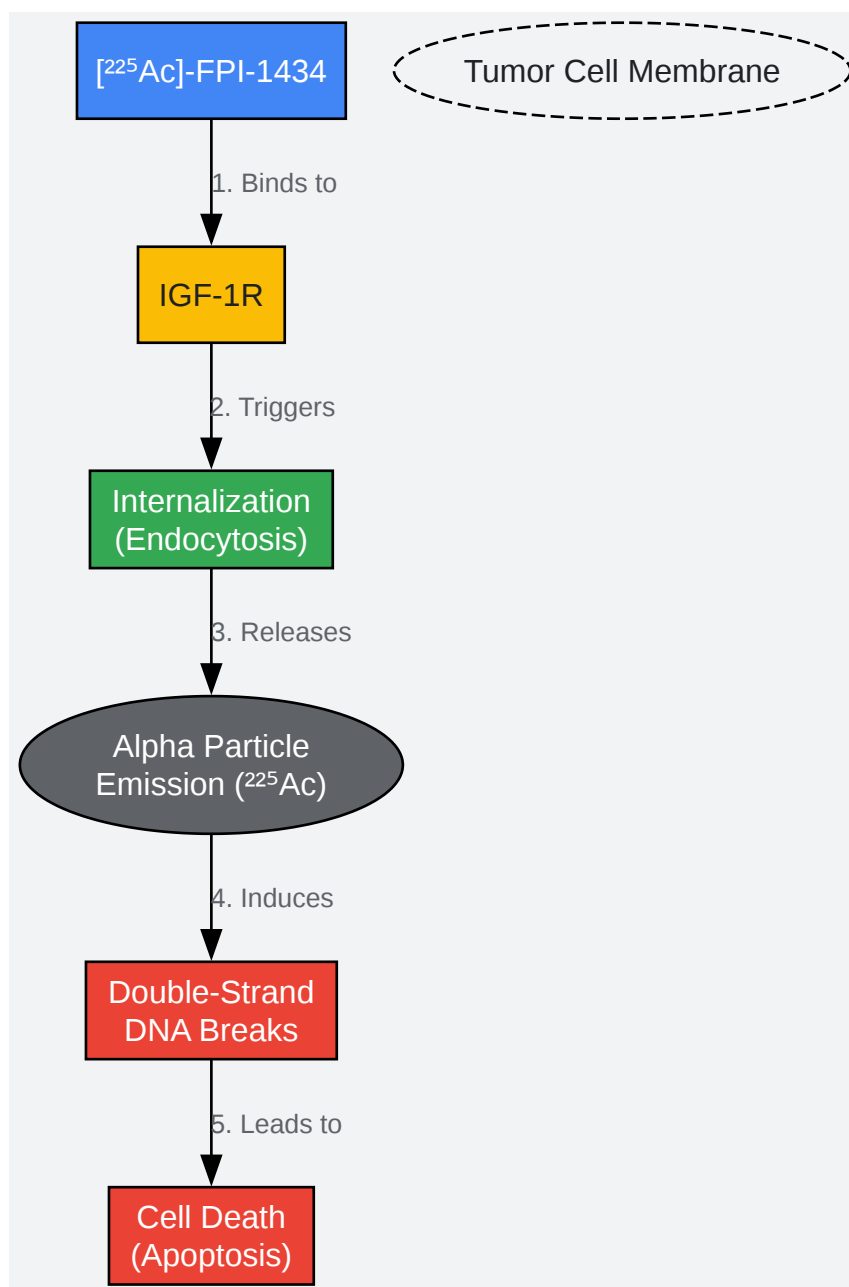
- Principle: To evaluate the anti-tumor efficacy of FPI-1434 in a living animal model.
- Methodology:
 - Implant human tumor cells expressing IGF-1R subcutaneously into immunocompromised mice.
 - Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
 - Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, FPI-1434 at different doses).
 - Administer the treatment intravenously.
 - Measure tumor volume and body weight regularly (e.g., twice a week).
 - At the end of the study, tumors and major organs may be harvested for further analysis (e.g., immunohistochemistry).

Visualizations



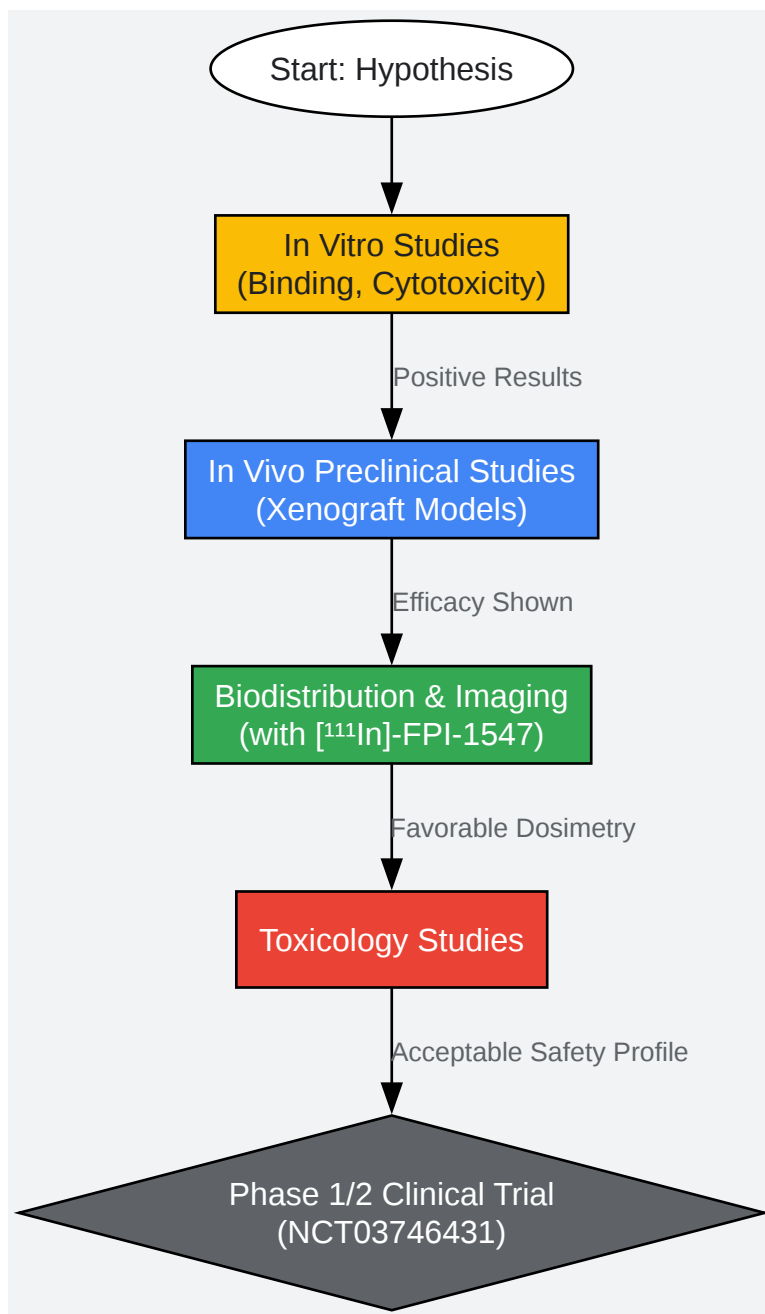
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Caption: Components of the FPI-1434 therapeutic and FPI-1547 imaging agents.



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Caption: Simplified mechanism of action for FPI-1434.



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Caption: General experimental workflow for FPI-1434 development.

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